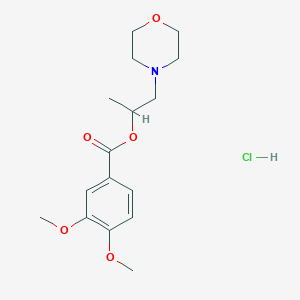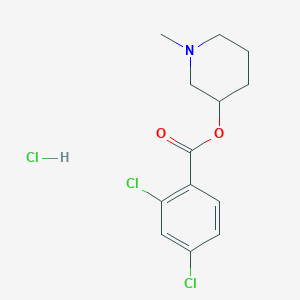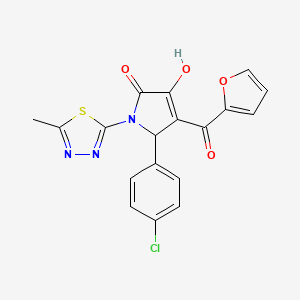
1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, also known as DXP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DXP is a pyrazolone derivative that has a xanthene moiety attached to it. This compound has shown promising results in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have shown that this compound inhibits the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, reduces the production of prostaglandins, and exhibits antitumor activity. In vivo studies have shown that this compound exhibits analgesic and antipyretic properties. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation. Additionally, this compound has been shown to exhibit antitumor activity, which makes it a useful tool for studying the mechanisms of tumor growth and development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
For research on 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one include the development of more efficient synthesis methods, the study of its mechanisms of action, and the potential applications of this compound in the treatment of various diseases.
Scientific Research Applications
1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. In biochemistry, this compound has been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In pharmacology, this compound has been shown to exhibit analgesic and antipyretic properties.
properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-16-22(24(27)26(25(16)2)17-10-4-3-5-11-17)23-18-12-6-8-14-20(18)28-21-15-9-7-13-19(21)23/h3-15,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOXQGXJNASPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(diphenylmethyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3968145.png)
![1-(2-methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968148.png)


![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3968170.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3968176.png)
![ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate](/img/structure/B3968180.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B3968200.png)

![1-[1-(2-fluorobenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968235.png)

![3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 2-fluorobenzoate](/img/structure/B3968264.png)
